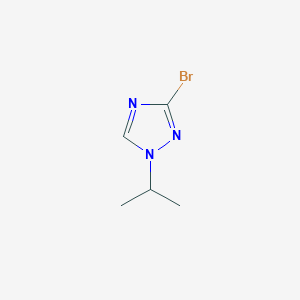

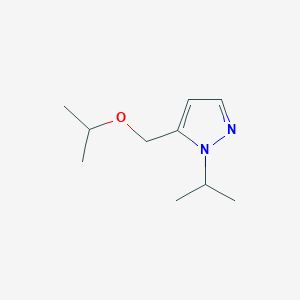

3-Bromo-1-(propan-2-yl)-1H-1,2,4-triazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Bromo-1-(propan-2-yl)-1H-1,2,4-triazole is a chemical compound with the CAS Number: 1354706-35-6 . It is a liquid at room temperature .

Synthesis Analysis

The synthesis of compounds similar to 3-Bromo-1-(propan-2-yl)-1H-1,2,4-triazole, such as pyrrolopyrazine derivatives, involves various synthetic routes including cyclization, ring annulation, cycloaddition, and direct C-H arylation . Another method involves the formation of N-(Pyridin-2-yl)amides from a-bromoketones and 2-aminopyridine under different reaction conditions .Aplicaciones Científicas De Investigación

Antifungal Applications

1,2,3-Triazoles, including compounds similar to 3-Bromo-1-(propan-2-yl)-1H-1,2,4-triazole, have shown significant antifungal properties. For instance, a study focused on the synthesis of various 1,2,3-triazole derivatives and their in vitro antifungal evaluation against different Candida strains. These compounds, including halogen-substituted triazoles, demonstrated promising antifungal profiles, indicating their potential as drug candidates in the future (Lima-Neto et al., 2012).

Corrosion Inhibition

Triazole derivatives, including those structurally related to 3-Bromo-1-(propan-2-yl)-1H-1,2,4-triazole, have been studied for their corrosion inhibition properties. Research demonstrates that these compounds, particularly when used as Schiff bases, can effectively inhibit corrosion on mild steel in acidic media. This application is significant in extending the lifespan of metal structures and components (Chaitra et al., 2015).

Supramolecular Chemistry

The 1,2,3-triazole ring, including its derivatives, plays a crucial role in supramolecular chemistry due to its unique interactions. These compounds exhibit a variety of supramolecular interactions, such as hydrogen and halogen bonding, making them valuable in the design and development of new materials and chemical processes (Schulze & Schubert, 2014).

Bioisostere in Medicinal Chemistry

Triazole rings, similar to the one in 3-Bromo-1-(propan-2-yl)-1H-1,2,4-triazole, are known to mimic different functional groups, making them highly valuable as bioisosteres in medicinal chemistry. This property enables the design of new molecules with enhanced or modified biological activity (Bonandi et al., 2017).

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as pyrrolopyrazine derivatives, have exhibited various biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .

Mode of Action

It’s worth noting that similar compounds have shown a wide range of activities, suggesting that they may interact with multiple targets .

Biochemical Pathways

Based on the broad range of biological activities exhibited by similar compounds, it can be inferred that multiple pathways might be affected .

Result of Action

Compounds with similar structures have shown a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Direcciones Futuras

The future directions for the study of 3-Bromo-1-(propan-2-yl)-1H-1,2,4-triazole and similar compounds involve further exploration of their synthesis methods, biological activities, and action mechanisms. This will help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

Propiedades

IUPAC Name |

3-bromo-1-propan-2-yl-1,2,4-triazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8BrN3/c1-4(2)9-3-7-5(6)8-9/h3-4H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQNOHJDCGBAVNJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=NC(=N1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8BrN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-1-(propan-2-yl)-1H-1,2,4-triazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

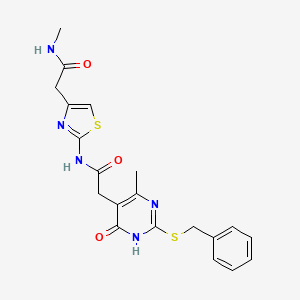

![tert-butyl N-{[1-(bromomethyl)cyclopentyl]methyl}carbamate](/img/structure/B2760551.png)

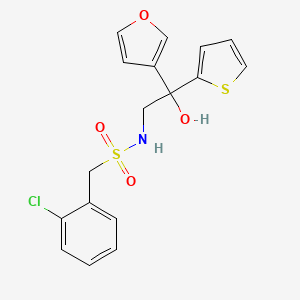

![2-(2,8-Diazaspiro[4.5]decan-8-yl)acetonitrile;dihydrochloride](/img/structure/B2760557.png)

![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2760559.png)

![7-(tert-butyl)-3-heptyl-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2760561.png)

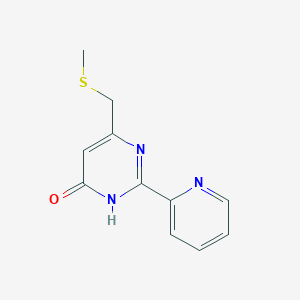

![5-chloro-N-[4-(4-methylphenoxy)butyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2760563.png)